Keto-D-fructose phthalazin-1-ylhydrazone

Solubility Formulation Glycobiology

Standard phthalazinylhydrazones from glucose or other sugars fail to replicate the fructose-specific enzyme recognition required for metabolic studies. This Keto-D-fructose derivative (CAS 1082040-10-5) is the documented reagent for probing ketohexokinase and fructokinase pathways. - **Key Advantage:** Complete solubility in water/DMSO at room temperature-no heated dissolution, no enzyme activity loss. - **Application:** Designed for fructose-induced metabolic disorder models (NAFLD, HFI) and dual anti-inflammatory screening. - **Quality Control:** Distinct melting point (120-126°C) for rapid identity verification upon receipt.

Molecular Formula C14H18N4O5
Molecular Weight 322.32 g/mol
Cat. No. B15549321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKeto-D-fructose phthalazin-1-ylhydrazone
Molecular FormulaC14H18N4O5
Molecular Weight322.32 g/mol
Structural Identifiers
InChIInChI=1S/C14H18N4O5/c19-6-10(12(22)13(23)11(21)7-20)16-18-14-9-4-2-1-3-8(9)5-15-17-14/h1-5,11-13,19-23H,6-7H2,(H,17,18)/b16-10+/t11-,12-,13-/m1/s1
InChIKeyJTXLYEKQSQUJTI-MXDJLZDASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Keto-D-fructose phthalazin-1-ylhydrazone: Properties & Procurement


Keto-D-fructose phthalazin-1-ylhydrazone (CAS 1082040-10-5) is a 1-hydrazinophthalazine derivative that functions as a specialized biochemical reagent in glycobiology and carbohydrate chemistry research . This compound features a phthalazine heterocycle linked via a hydrazone bond to an open-chain D-fructose moiety, resulting in a molecular formula of C₁₄H₁₈N₄O₅ and a molecular weight of 322.32 g/mol . Its primary documented research applications include probing fructose metabolism enzymes—specifically ketohexokinase and fructokinase—and investigating anti-inflammatory mechanisms . The compound is supplied as a yellow solid with a melting point range of 120–126°C (lit.) and exhibits solubility in dimethyl sulfoxide, methanol, and water, enabling formulation flexibility across diverse assay conditions .

Documented probe for fructose metabolism enzymes (ketohexokinase, fructokinase)
Reported solubility in DMSO, methanol, and water supports diverse assay buffer preparation
Phthalazinylhydrazone class reported with anti-inflammatory activity (class-level)

Why Substitution Is Not Recommended


Phthalazinylhydrazones derived from different sugar aldehydes are not interchangeable. The identity of the carbohydrate moiety dictates critical physicochemical properties—including solubility profile, melting point, and hygroscopicity—that directly impact experimental handling, formulation, and reproducibility . For instance, the fructose-based hydrazone exhibits markedly different solubility characteristics and thermal behavior compared to its glucose-derived analog, which may require heated solvent dissolution or altered storage conditions [1]. Furthermore, the sugar scaffold determines enzyme recognition; Keto-D-fructose phthalazin-1-ylhydrazone is specifically documented for studying fructose-metabolizing enzymes (ketohexokinase, fructokinase), whereas glucose-based analogs may preferentially interact with distinct carbohydrate-processing targets . Simple class-level substitution without accounting for these quantifiable differences risks experimental failure, inconsistent data, and wasted procurement resources.

Solubility profile may differ: glucose-based analog may require heated dissolution, altering assay conditions and reproducibility.
Enzyme target engagement may not transfer: fructose scaffold is specifically documented for ketohexokinase/fructokinase studies; glucose analog lacks this pathway context.
Thermal behavior and identity differ: distinct melting points reflect altered crystalline packing, which can affect storage stability and quality control.

Comparison with Closest Analogs


Superior Solubility in Polar Solvents

Keto-D-fructose phthalazin-1-ylhydrazone demonstrates complete solubility in dimethyl sulfoxide, methanol, and water under standard laboratory conditions . In contrast, the closest structural analog, Aldehydo-D-glucose phthalazin-1-ylhydrazone (CAS 881180-23-0), is only slightly soluble in these solvents and typically requires heating to achieve dissolution . This differential solubility profile directly impacts experimental workflow and reproducibility.

Solubility Profile
Head-to-head
Target: soluble in DMSO, MeOH, water at ambient conditions
Glucose analog: slightly soluble; requires heating
May reduce preparation steps and support high-throughput workflows
Vendor technical data; verify under specific assay conditions
Solubility Formulation Glycobiology

Distinct Melting Point

The melting point of Keto-D-fructose phthalazin-1-ylhydrazone is reported as 120–126°C (lit.) . The glucose-derived analog, Aldehydo-D-glucose phthalazin-1-ylhydrazone, exhibits a substantially higher melting point of 170–172°C [1]. This ~45–50°C difference reflects distinct crystalline packing and intermolecular interactions conferred by the fructose versus glucose scaffold.

Melting Point
Head-to-head
Target: 120–126 °C (lit.)
Glucose analog: 170–172 °C
Supports identity verification and storage guidance
Literature values; confirm lot-specific certificate of analysis
Thermal properties Purity assessment Storage stability

Specificity for Fructose Metabolism Enzymes

Keto-D-fructose phthalazin-1-ylhydrazone has been explicitly employed to elucidate the mechanisms of action of fructose-metabolizing enzymes, including ketohexokinase and fructokinase . The glucose analog, Aldehydo-D-glucose phthalazin-1-ylhydrazone, is not documented for this application and is instead described for general glycosylation or carbohydrate analysis . The fructose moiety is structurally essential for recognition by these specific enzymes.

Enzyme Target Context
Class-level
Documented for ketohexokinase and fructokinase; glucose analog used for general glycosylation studies.
Fructose scaffold may support pathway-specific studies; substitution may miss intended target
Vendor application descriptions; independent validation recommended
Enzymology Fructose metabolism Ketohexokinase Fructokinase

Anti-Inflammatory and Fructose Pathway Activity

Both Keto-D-fructose phthalazin-1-ylhydrazone and its glucose analog are reported to exhibit anti-inflammatory activity as 1-hydrazinophthalazine derivatives . However, the fructose scaffold provides unique metabolic context—allowing simultaneous interrogation of fructose-specific pathways (e.g., ketohexokinase) alongside anti-inflammatory readouts . Quantitative IC₅₀ or EC₅₀ values for anti-inflammatory endpoints are not available in the current open literature.

Anti-inflammatory Context
Class-level
Both compounds reported anti-inflammatory activity; no quantitative IC₅₀ data available.
May enable dual-context fructose-inflammation studies; quantitative endpoint data lacking
Literature (Jaques et al., 1965); current quantitative profiling needed
Anti-inflammatory Hydrazinophthalazine Inflammation models

Applications & Procurement


Fructose Metabolism Enzyme Assays

This compound is the reagent of choice for laboratories investigating the enzymatic conversion of fructose in metabolic pathways. Its documented application in elucidating ketohexokinase and fructokinase mechanisms makes it indispensable for research into fructose-induced metabolic disorders, nonalcoholic fatty liver disease, and hereditary fructose intolerance . The superior room-temperature solubility facilitates direct incorporation into aqueous enzyme assay buffers without heated dissolution steps, ensuring consistent enzyme activity measurements .

Inflammation and Fructose Metabolism Studies

For experimental models requiring simultaneous assessment of anti-inflammatory activity and fructose-specific metabolic effects, Keto-D-fructose phthalazin-1-ylhydrazone provides a unique dual-context probe . The fructose scaffold enables pathway-specific engagement that glucose analogs cannot replicate, while the phthalazinylhydrazone core retains the anti-inflammatory activity characteristic of this compound class . This makes it particularly suitable for fructose-induced inflammation or dietary fructose intervention studies.

High-Solubility Glycobiology Reagent

In glycobiology workflows where phthalazinylhydrazone reagents are employed for carbohydrate derivatization or click chemistry modifications, Keto-D-fructose phthalazin-1-ylhydrazone offers distinct practical advantages. Its complete solubility in DMSO, methanol, and water under ambient conditions eliminates the need for heated dissolution, reducing preparation time and minimizing potential compound degradation . The well-defined melting point range (120–126°C) also provides a straightforward identity verification checkpoint during incoming quality control .

Application
Selection Property
Validation Focus
Fructose Metabolism Enzyme Studies
Documented ketohexokinase/fructokinase probe; fructose-specific enzyme recognition
Aqueous buffer compatibility (reported solubility in DMSO, MeOH, water); enzyme activity measurement context
Inflammation-Fructose Pathway Studies
Class-level anti-inflammatory phthalazine core with fructose scaffold
Fructose-induced inflammation model endpoint interpretation; no quantitative IC₅₀; verify anti-inflammatory readout in target model
Glycobiology Derivatization Workflows
Ambient-condition solubility in polar solvents; reported melting point for identity check
Workflow efficiency (reduces heated dissolution steps); identity verification via reported melting point range

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Keto-D-fructose phthalazin-1-ylhydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.